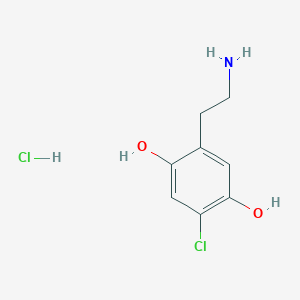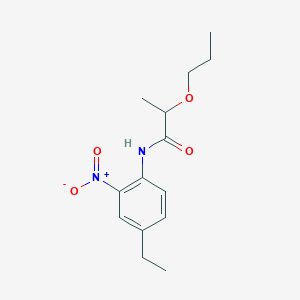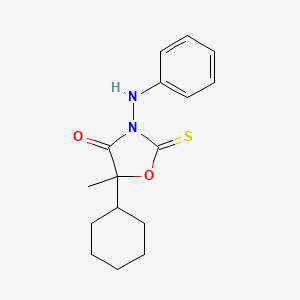![molecular formula C10H12Cl2O2S B14382455 2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol CAS No. 88062-52-6](/img/structure/B14382455.png)
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol is an organic compound that features a sulfanyl group attached to a propanol backbone, with a dichloro-methoxyphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol typically involves the reaction of 2,3-dichloro-4-methoxyphenyl thiol with an appropriate propanol derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and yield, potentially using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloro substituents or to convert the sulfanyl group to a thiol.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dechlorinated derivatives.
Substitution: Amino derivatives, alkoxy derivatives.
Applications De Recherche Scientifique
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfanyl-containing compounds have shown efficacy.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The dichloro-methoxyphenyl moiety may interact with hydrophobic pockets in enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
3-Mercapto-2-methylpropanol: Contains a mercapto group and a similar propanol backbone but lacks the dichloro-methoxyphenyl substituent.
Uniqueness
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol is unique due to the presence of both the dichloro-methoxyphenyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
88062-52-6 |
|---|---|
Formule moléculaire |
C10H12Cl2O2S |
Poids moléculaire |
267.17 g/mol |
Nom IUPAC |
2-(2,3-dichloro-4-methoxyphenyl)sulfanylpropan-1-ol |
InChI |
InChI=1S/C10H12Cl2O2S/c1-6(5-13)15-8-4-3-7(14-2)9(11)10(8)12/h3-4,6,13H,5H2,1-2H3 |
Clé InChI |
VDGYFZJQEMHFER-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)SC1=C(C(=C(C=C1)OC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)

![{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride](/img/structure/B14382386.png)



![2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione](/img/structure/B14382419.png)

![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane](/img/structure/B14382428.png)


![2-({2,8-Dimethyl-4,6-dioxo-4,6-bis[(propan-2-yl)oxy]-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl}sulfanyl)benzoic acid](/img/structure/B14382451.png)
